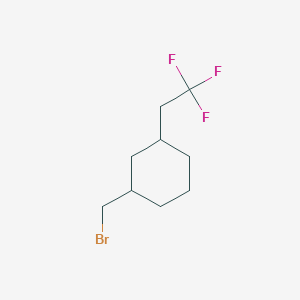
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane, Mixture of Diastereomers is a compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a cyclohexane ring. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these functional groups and the cyclohexane ring structure makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane typically involves the bromination of a suitable precursor compound. One common method involves the reaction of cyclohexane with bromine in the presence of a catalyst to introduce the bromomethyl group. The trifluoroethyl group can be introduced through a subsequent reaction with a trifluoroethylating agent. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane include:
1-(bromomethyl)-4-(2,2,2-trifluoroethyl)cyclohexane: This compound has the same functional groups but differs in the position of the trifluoroethyl group on the cyclohexane ring.
1-(chloromethyl)-3-(2,2,2-trifluoroethyl)cyclohexane: This compound has a chloromethyl group instead of a bromomethyl group.
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene: This compound has a benzene ring instead of a cyclohexane ring. The uniqueness of 1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H14BrF3 |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C9H14BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h7-8H,1-6H2 |
InChI-Schlüssel |
MESQFVXMSQEMAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)CBr)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


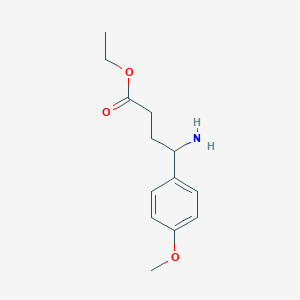



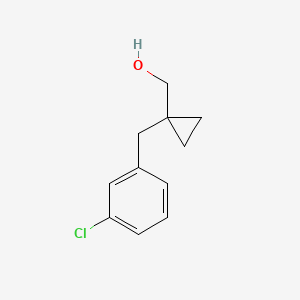

![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
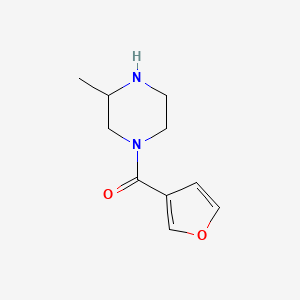
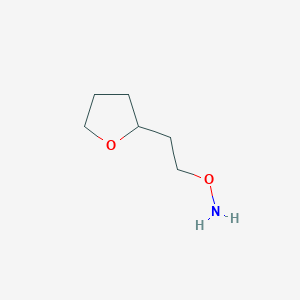
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)
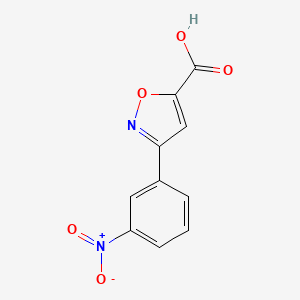
![2-Azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517189.png)
